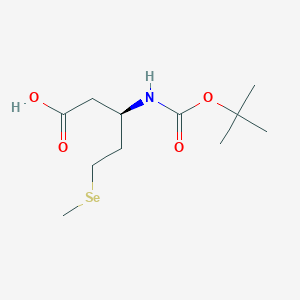

Boc-D-beta-Homoselenomethionine

Description

Boc-D-beta-Homoselenomethionine is a non-natural amino acid derivative featuring a selenium atom in place of sulfur, a beta-homo side chain (elongated by one methylene group), and a tert-butoxycarbonyl (Boc) protecting group. This modification enhances its stability during peptide synthesis and alters its redox properties compared to sulfur-containing analogs. Selenium’s larger atomic radius and lower electronegativity influence bond lengths, conformational flexibility, and metabolic interactions, making it valuable in studying selenoprotein analogs or redox-active therapeutic peptides.

Properties

Molecular Formula |

C11H21NO4Se |

|---|---|

Molecular Weight |

310.26 g/mol |

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylselanylpentanoic acid |

InChI |

InChI=1S/C11H21NO4Se/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |

InChI Key |

QTCVBUATUZMYKQ-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC[Se]C)CC(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC[Se]C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-beta-Homoselenomethionine typically involves the following steps:

Protection of the amine group: The amine group of D-beta-Homoselenomethionine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile.

Selenation: The sulfur atom in methionine is replaced by selenium through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk protection: Large quantities of D-beta-Homoselenomethionine are reacted with Boc2O in the presence of a base.

Chemical Reactions Analysis

Types of Reactions

Boc-D-beta-Homoselenomethionine undergoes various chemical reactions, including:

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products Formed

Oxidation: Selenoxide, selenone.

Reduction: Selenide.

Deprotection: Free amine derivative

Scientific Research Applications

Boc-D-beta-Homoselenomethionine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-D-beta-Homoselenomethionine involves its interaction with biological molecules through its selenium atom. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species. The Boc group protects the amine during synthesis and can be removed to expose the active site for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Boc-D-beta-Homoselenomethionine with two structurally analogous compounds from the evidence: Boc-beta-cyclohexyl-D-alanine monohydrate () and Boc-L-beta-Homoasparagine (). Key differences and similarities are highlighted in Table 1 and discussed below.

Table 1: Comparative Analysis of this compound and Related Compounds

Key Comparisons

Structural and Functional Groups this compound: Features a selenium atom in the side chain, enhancing redox activity and metal-binding affinity compared to sulfur-containing methionine analogs. Boc-beta-cyclohexyl-D-alanine monohydrate: Contains a hydrophobic cyclohexyl group, increasing lipophilicity (XLogP3 = 3.7) . This contrasts with the polarizable selenium in the target compound, which may reduce hydrophobicity despite the elongated side chain. Boc-L-beta-Homoasparagine: Includes a carbamoyl group, enhancing hydrogen-bonding capacity (3 donors vs. 2 in the target compound), which may improve solubility in aqueous systems .

Synthetic Challenges The incorporation of selenium in this compound requires specialized reagents (e.g., selenocysteine derivatives) and inert conditions to prevent oxidation, unlike the straightforward alkylation used for Boc-beta-cyclohexyl-D-alanine . Boc-L-beta-Homoasparagine’s synthesis likely involves carbamoylation steps, which are less hazardous than selenium handling .

Bioavailability and Toxicity Selenium derivatives like this compound may exhibit dose-dependent toxicity (e.g., selenosis), necessitating stringent safety protocols absent in the SDS of Boc-L-beta-Homoasparagine . The cyclohexyl group in Boc-beta-cyclohexyl-D-alanine enhances membrane permeability but may limit renal clearance, whereas the selenium atom could facilitate selective cellular uptake via selenoprotein transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.